

# Structural characterization of Pheleuin using NMR spectroscopy

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## Compound of Interest

Compound Name: Pheleuin  
CAS No.: 169195-23-7  
Cat. No.: B593584

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## Structural Characterization of Pheleuin via NMR Spectroscopy

Content Type: Technical Guide | Subject: Small Molecule Structure Elucidation | Target: Drug Discovery & Microbiome Researchers

### Introduction: The Target Molecule

**Pheleuin** (CAS: 169195-23-7) is a bioactive small molecule produced by the human gut microbiota (specifically *Clostridium* species) via non-ribosomal peptide synthetases (NRPS).[1][2][3][4] Structurally, it is 3-(2-methylpropyl)-6-(phenylmethyl)-2(1H)-pyrazinone.[1]

Unlike complex proteins, **Pheleuin** is a low-molecular-weight metabolite (MW: 242.32 Da). Its characterization requires a Small Molecule NMR Workflow, focusing on establishing the regiochemistry of the pyrazinone core and the connectivity of its amino-acid-derived side chains (Leucine and Phenylalanine origins).

### Therapeutic Relevance

**Pheleuin** acts as a protease inhibitor, specifically targeting host enzymes like Cathepsin S and Elastase. This activity modulates host immunity and inflammation, making its precise structural verification critical for synthetic reproduction and analog design in drug development.

## Sample Preparation & Experimental Setup

### A. Solvent Selection

**Pheleuin** contains a semi-polar pyrazinone core with a lactam functionality (NH-C=O).

- Primary Choice: DMSO-d<sub>6</sub> (Dimethyl sulfoxide-d<sub>6</sub>).
  - Reasoning: Excellent solubility for pyrazinones; prevents exchange of the labile amide proton (NH), allowing it to be visible in the <sup>1</sup>H spectrum for connectivity studies (COSY/HMBC).
- Alternative: CDCl<sub>3</sub> (Chloroform-d).
- Reasoning: Suitable if the molecule is highly lipophilic, but may cause broadening or loss of the NH signal due to exchange or hydrogen bonding aggregation.

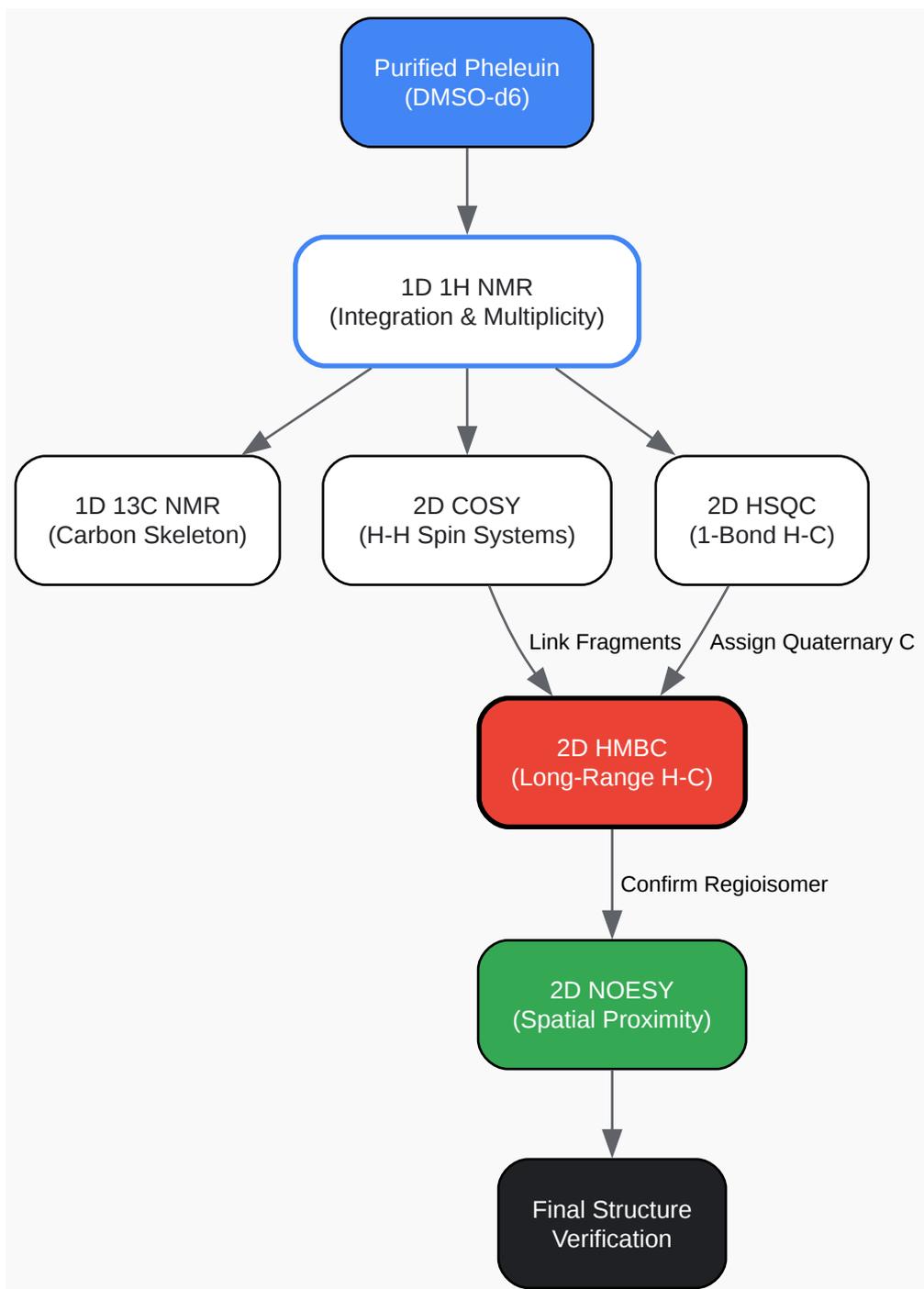
### B. Sample Requirements

- Concentration: 2–10 mg in 600 μL solvent (approx. 10–50 mM) for optimal <sup>13</sup>C sensitivity.
- Tube: 5mm high-precision NMR tube (e.g., Wilmad 535-PP).
- Temperature: 298 K (25°C).

## NMR Acquisition Strategy

To unambiguously solve the structure, a suite of 1D and 2D experiments is required. The workflow prioritizes establishing the pyrazinone scaffold and positioning the substituents.

## Workflow Visualization



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Figure 1: Step-by-step NMR characterization workflow. HMBC is highlighted as the critical step for connecting side chains to the heterocyclic core.

## Resonance Assignment & Data Analysis

## Step 1: 1D Proton (1H) NMR Analysis

The spectrum will display three distinct regions corresponding to the Phenylalanine (Phe) derived tail, the Leucine (Leu) derived tail, and the Pyrazinone core.

Functional Group	Proton Type	Approx.[1] [5] Shift (ppm)	Multiplicity	Integral	Structural Insight
Pyrazinone	NH (Pos 1)	10.0 – 11.5	Broad Singlet	1H	Confirms lactam form (2-one).
Pyrazinone	CH (Pos 5)	7.5 – 8.2	Singlet	1H	Diagnostic for 3,6-disubstitution.
Benzyl (Phe)	Aromatic Ring	7.1 – 7.4	Multiplet	5H	Phenyl ring protons.
Benzyl (Phe)	CH <sub>2</sub> (Benzylic)	3.8 – 4.0	Singlet (or ABq)	2H	Attached to C6 of the ring.
Isobutyl (Leu)	CH <sub>2</sub>	2.4 – 2.6	Doublet	2H	Attached to C3 of the ring.
Isobutyl (Leu)	CH (Methine)	1.8 – 2.0	Multiplet	1H	Branch point.
Isobutyl (Leu)	CH <sub>3</sub> (Methyls)	0.8 – 1.0	Doublet	6H	Terminal methyls.

## Step 2: 2D COSY (Correlation Spectroscopy)

Use COSY to trace the proton spin systems independent of the ring.

- System A (Leu-derived): Correlation between CH<sub>3</sub> (0.9 ppm) ↔ CH (1.9 ppm) ↔ CH<sub>2</sub> (2.5 ppm). This confirms the isobutyl chain is intact.

- System B (Phe-derived): Correlation between Aromatic H and Benzylic CH<sub>2</sub> is usually weak (4-bond), but the aromatic protons will correlate with each other.

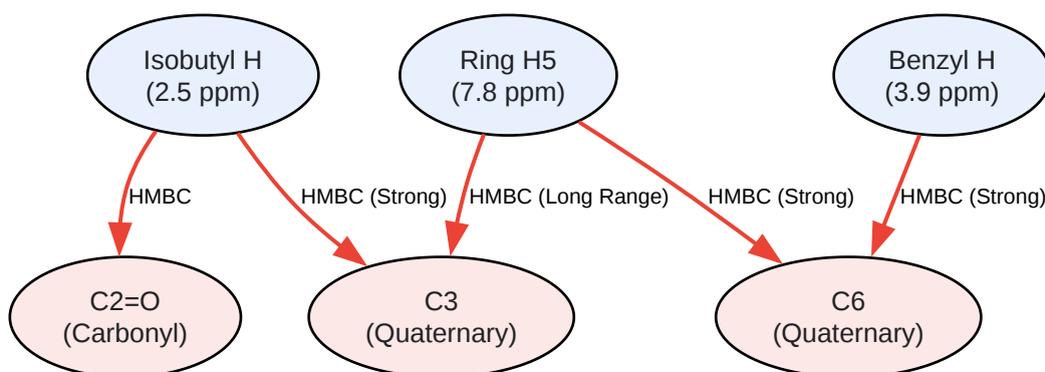
## Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the definitive experiment to prove **Pheleuin**'s structure over potential isomers. You must observe long-range couplings (2J or 3J) from protons to non-protonated carbons (carbonyls and ring carbons).

Key Connectivity Logic:

- Confirming Position 3 (Isobutyl):
  - Look for cross-peak from Isobutyl CH<sub>2</sub> (2.5 ppm) to Ring Carbon C3 (~155 ppm) and Carbonyl C2 (~158 ppm).
- Confirming Position 6 (Benzyl):
  - Look for cross-peak from Benzylic CH<sub>2</sub> (3.9 ppm) to Ring Carbon C6 (~135 ppm) and Ring Carbon C5 (~125 ppm).
- Ring Closure:
  - The Ring Proton H5 (7.8 ppm) should show correlations to C3 and C6, linking the two halves of the molecule.

## Structural Logic Diagram



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Figure 2: HMBC connectivity map. Arrows indicate observed long-range correlations from protons to carbons, establishing the 3,6-substitution pattern.

## Validation & Quality Control

A self-validating protocol requires checking against common artifacts or isomers (e.g., 3,5-substitution vs 3,6-substitution).

- NOESY Check:
  - If the structure is 3,6-disubstituted (**Pheleuin**), the Ring Proton H5 is at position 5. It is adjacent to the Benzyl group at C6.
  - Expectation: Strong NOE between H5 and Benzylic CH<sub>2</sub>.
  - Absence: No NOE between H5 and Isobutyl CH<sub>2</sub> (separated by Nitrogen N4).
- Purity Check:
  - Ensure no minor peaks near the methyl doublets (0.9 ppm), which indicates isoleucine impurities (common in NRPS products).
- Biosynthetic Consistency:
  - The structure must map back to Phenylalanine and Leucine precursors. The chemical shifts of the side chains should match standard amino acid random coil values closely, shifted only by the pyrazinone ring current.

## References

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